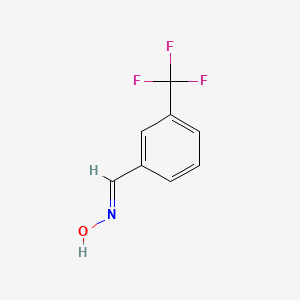

3-(Trifluoromethyl)benzaldoxime

描述

Overview of Benzaldoxime (B1666162) Derivatives in Synthetic Strategies

Benzaldoxime and its derivatives are a well-established class of compounds in organic synthesis, valued for the reactivity of the oxime functional group (-C=N-OH). These compounds serve as versatile intermediates for the synthesis of a variety of other functional groups and heterocyclic systems.

Key transformations involving benzaldoxime derivatives include:

Beckmann Rearrangement: In the presence of an acid catalyst, such as those containing nickel salts, benzaldoxime can undergo a Beckmann rearrangement to yield benzamide. wikipedia.org

Dehydration to Nitriles: The oxime group can be dehydrated to produce the corresponding nitrile, in this case, benzonitrile. wikipedia.org

Hydrolysis: Under appropriate conditions, benzaldoximes can be hydrolyzed to regenerate the parent benzaldehyde (B42025), a reaction useful in protection-deprotection sequences. wikipedia.org

Synthesis of Heterocycles: Oximes are crucial precursors for synthesizing various nitrogen- and oxygen-containing heterocyclic compounds. For instance, they can react with reagents like N-chlorosuccinimide to form benzohydroximoyl chlorides, which are themselves valuable intermediates. wikipedia.org

The utility of benzaldoxime derivatives is further expanded by the introduction of various substituents on the benzene (B151609) ring, which can modulate the reactivity of the oxime and introduce specific functionalities into the target molecules.

Significance of Trifluoromethylation in Molecular Design and Function

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in medicinal chemistry and materials science. wikipedia.org The unique properties of the -CF3 group can dramatically alter a molecule's physical, chemical, and biological characteristics. mdpi.com

The significance of the trifluoromethyl group stems from several key attributes:

High Electronegativity: The -CF3 group is strongly electron-withdrawing, which can significantly influence the acidity and basicity of nearby functional groups. mdpi.com

Increased Lipophilicity: The incorporation of a trifluoromethyl group generally enhances the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes. chemrevlett.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by enzymes in the body. wikipedia.org This can increase the half-life of a drug.

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group. wikipedia.org This substitution can maintain or improve biological activity while favorably altering other properties like metabolic stability.

These properties have led to the incorporation of the trifluoromethyl group into numerous pharmaceuticals and agrochemicals to enhance their efficacy and pharmacokinetic profiles. mdpi.com

Historical Context and Evolution of Research on 3-(Trifluoromethyl)benzaldoxime

The development of research on this compound is intrinsically linked to the broader history of organofluorine chemistry. The field began to take shape long before the isolation of elemental fluorine by Henri Moissan in 1886. jst.go.jpnih.govnumberanalytics.com The first synthesis of an organofluorine compound was reported as early as 1862. nih.gov

The synthesis of trifluoromethylated aromatic compounds, the precursors to this compound, saw significant progress throughout the 20th century. Early methods for introducing fluorine into aromatic rings, such as the Schiemann reaction discovered in 1927, paved the way for more advanced techniques. nih.gov Patents from the mid-20th century, including a U.S. patent from 1939, describe the synthesis of trifluoromethylated benzaldehydes, indicating that the foundational chemistry was being established during this period. google.comgoogle.com

Research specifically on this compound appears to be more recent, emerging from the convergence of established oxime chemistry and the growing interest in fluorinated building blocks. A notable development in its application is its use as a precursor to generate trifluoroacetonitrile (B1584977) oxide in situ. This highly reactive intermediate can then participate in cycloaddition reactions to form complex fluorinated heterocycles. For example, research has demonstrated a one-pot procedure for the synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime (like this compound) and various olefins, using an oxidant. nih.govbeilstein-journals.orgnih.gov This modern synthetic application highlights the evolution of the compound from a simple derivative to a key reagent in advanced organic synthesis.

Scope and Purpose of the Research Outline

This article provides a focused examination of the chemical compound this compound. The scope is strictly limited to its role in contemporary organic chemistry, with an emphasis on its synthetic utility, the functional significance of its constituent parts (the benzaldoxime core and the trifluoromethyl group), and the historical context of its development. The purpose is to deliver a scientifically accurate and informative overview based on established research findings, without delving into topics such as dosage, administration, or safety profiles. The content is structured to follow the specified outline, ensuring a thorough and targeted discussion of the compound's chemical importance.

Detailed Research Findings

A significant application of trifluoromethyl aldoximes, including this compound, is in the synthesis of fluorinated heterocyclic compounds. Research has shown that these aldoximes can serve as stable precursors to trifluoroacetonitrile oxide, a valuable 1,3-dipole for cycloaddition reactions.

In a one-pot synthesis, a trifluoromethyl aldoxime can be treated with an oxidant, such as (diacetoxyiodo)benzene (B116549) (DIB), in the presence of an alkene. beilstein-journals.org This process generates the trifluoroacetonitrile oxide intermediate, which immediately undergoes a [3+2] cycloaddition with the alkene to produce a 3-trifluoromethyl-2-isoxazoline. nih.govnih.gov This method is advantageous as it avoids the isolation of the often volatile and unstable trifluoroacetohydroxamoyl halide intermediates typically required in older, multi-step procedures. beilstein-journals.org The resulting 3-trifluoromethyl-2-isoxazolines are themselves valuable synthetic intermediates, as they can be ring-opened to yield trifluoromethylated γ-amino alcohols. beilstein-journals.org

Structure

3D Structure

属性

CAS 编号 |

154238-37-6 |

|---|---|

分子式 |

C8H6F3NO |

分子量 |

189.13 g/mol |

IUPAC 名称 |

(NZ)-N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)7-3-1-2-6(4-7)5-12-13/h1-5,13H/b12-5- |

InChI 键 |

GIONPAPDKZQLTK-XGICHPGQSA-N |

SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=NO |

手性 SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C=N\O |

规范 SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=NO |

产品来源 |

United States |

Synthetic Methodologies for 3 Trifluoromethyl Benzaldoxime

Conventional Synthetic Routes to 3-(Trifluoromethyl)benzaldoxime

The most direct method for preparing this compound involves the reaction of 3-(Trifluoromethyl)benzaldehyde (B1294959) with a source of hydroxylamine (B1172632).

The standard synthesis involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. chemicalbook.com In a typical procedure, 3-(Trifluoromethyl)benzaldehyde, hydroxylamine hydrochloride, and anhydrous sodium acetate (B1210297) are dissolved in ethanol (B145695). chemicalbook.com The sodium acetate acts as a base to neutralize the hydrochloride salt, liberating free hydroxylamine which then reacts with the aldehyde to form the oxime.

The general reaction is as follows: C₈H₅F₃O + NH₂OH·HCl → C₈H₆F₃NO + H₂O + HCl

Table 1: Reactants for the Synthesis of this compound

| Reactant | Role | Source |

| 3-(Trifluoromethyl)benzaldehyde | Aldehyde precursor | chemicalbook.com |

| Hydroxylamine Hydrochloride | Source of hydroxylamine | chemicalbook.com |

| Anhydrous Sodium Acetate | Base | chemicalbook.com |

| Ethanol | Solvent | chemicalbook.com |

The formation of oximes is sensitive to reaction conditions, particularly pH and solvent choice. The reaction rate for oxime formation is generally fastest at a pH between 4 and 6. sciencemadness.org This is why a mild base like sodium acetate is used with hydroxylamine hydrochloride, as it creates a buffered environment in this optimal pH range. sciencemadness.org

In one specific reported synthesis of this compound, the reaction is carried out at 45°C for one hour. chemicalbook.com While alcoholic solvents like ethanol are commonly used, the choice of solvent can significantly impact yield. chemicalbook.comresearchgate.net For some oxime formations, polar solvents such as methanol (B129727) or ethanol have been observed to reduce yield compared to less polar options like hexane. researchgate.net Classical methods may involve refluxing in an alcoholic solution with pyridine, though this approach has drawbacks including longer reaction times and the toxicity of pyridine. nih.gov Modern, solvent-free approaches, such as using grinding or microwave irradiation with a catalyst like Bi₂O₃, have also been developed for general oxime synthesis to improve efficiency and environmental friendliness. nih.gov

High yields of this compound, up to 93.3%, have been reported using the hydroxylamine hydrochloride and sodium acetate method in ethanol. chemicalbook.com Achieving high purity is critical, and a multi-step workup procedure is employed. chemicalbook.com

The purification process typically involves:

Filtration: After the reaction, the mixture is cooled and filtered to remove insoluble inorganic salts. chemicalbook.com

Solvent Removal: The solvent from the filtrate is evaporated under reduced pressure. chemicalbook.com

Extraction: The residue is redissolved in a solvent like ethyl acetate and washed with pure water to remove any remaining water-soluble impurities. chemicalbook.com

Drying and Isolation: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate, and the solvent is again evaporated to yield the final solid product. chemicalbook.com

Commercially available this compound is often cited with purities of 95-97%. sigmaaldrich.comaksci.com For further purification, recrystallization from a solvent system like aqueous ethanol can be utilized. sciencemadness.org

Table 2: Purification Steps for this compound

| Step | Description | Purpose | Source |

| 1 | Suction filtration of the cooled reaction mixture. | Removal of precipitated salts (e.g., NaCl). | chemicalbook.com |

| 2 | Evaporation of the filtrate under reduced pressure. | Removal of the reaction solvent (ethanol). | chemicalbook.com |

| 3 | Dissolving residue in ethyl acetate and washing with water. | Removal of water-soluble impurities. | chemicalbook.com |

| 4 | Drying the organic layer over anhydrous sodium sulfate. | Removal of residual water. | chemicalbook.com |

| 5 | Evaporation of the ethyl acetate. | Isolation of the purified solid product. | chemicalbook.com |

Precursor Synthesis Strategies for this compound

Several methods exist for the synthesis of 3-(Trifluoromethyl)benzaldehyde, starting from different materials.

Oxidation of 3-(Trifluoromethyl)benzyl alcohol: A high-yield method involves the oxidation of 3-(Trifluoromethyl)benzyl alcohol. chemicalbook.com This reaction can be carried out using a TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy free radical) catalyst in the presence of sodium hypochlorite (B82951) (NaOCl) and potassium carbonate in ethyl acetate. chemicalbook.com The reaction proceeds at a cool temperature of 0-10°C and can achieve a yield of 98%. chemicalbook.com

Hydrolysis of Halogenated Precursors: Industrial-scale synthesis often relies on the hydrolysis of halogenated precursors. googleapis.com One route starts with the fluorination of 3-(trichloromethyl)benzal chloride to get 3-(trifluoromethyl)benzal chloride, which is then hydrolyzed to the final aldehyde. googleapis.com These reactions are often performed under harsh conditions, such as high temperatures (80°C to 150°C) and sometimes without a solvent. googleapis.com

Table 3: Comparison of Synthetic Routes to 3-(Trifluoromethyl)benzaldehyde

| Starting Material | Key Reagents | Conditions | Yield | Source |

| 3-(Trifluoromethyl)benzyl alcohol | TEMPO, NaOCl, K₂CO₃, Ethyl acetate | 0-10°C, 5 hours | 98% | chemicalbook.com |

| 3-(Trichloromethyl)benzal chloride | HF (for fluorination), Hydrolyzing agent | High temperature (e.g., 80°C), Solvent-free | Not specified | googleapis.com |

3-(Trifluoromethyl)benzyl alcohol: This alcohol is the direct precursor for the high-yield oxidation route to 3-(Trifluoromethyl)benzaldehyde. chemicalbook.com

Hydroxylamine: While essential, hydroxylamine and its salts are fundamental, commercially available reagents, and their synthesis is not typically considered part of the specific synthesis strategy for a derivative like this compound.

3-Trifluoromethylaniline: This compound serves as a versatile starting material for various trifluoromethyl-substituted benzene (B151609) derivatives. google.com For instance, it can be used to produce 3'-(Trifluoromethyl)acetophenone through a process involving diazotization to form a diazonium salt, followed by a coupling reaction with acetaldoxime. google.com This highlights its role as a foundational building block in this area of chemistry.

Novel Methodological Advancements in this compound Synthesis

The traditional synthesis of this compound involves the condensation reaction of 3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate in an alcohol solvent. chemicalbook.com While effective, yielding the product in high purity, this method often requires significant solvent volumes and post-reaction purification steps. chemicalbook.com Recent research has focused on overcoming these limitations through innovative approaches.

Catalytic Approaches to Oxime Synthesis

Transition-metal-catalyzed hydrogen-transfer reactions have been effectively used for the conversion of aldehydes into benzoxazoles and benzothiazoles, suggesting their potential applicability in oxime synthesis. Catalysts based on iridium and ruthenium have shown promise in this area. Furthermore, metal-free organocatalytic systems are gaining traction. For instance, cyanuric chloride has been demonstrated as a mild and active catalyst for the Beckmann rearrangement of oximes, a related reaction, indicating the potential for organocatalysts in oxime formation as well.

Natural acids have also been explored as environmentally benign catalysts for the synthesis of oximes from aldehydes and ketones. These methods offer the advantage of using renewable and non-toxic catalysts.

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, including this compound. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

Key green chemistry approaches applicable to the synthesis of this compound include:

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or using water as a green solvent, significantly reduces volatile organic compound (VOC) emissions and simplifies product isolation. Grinding techniques, where reactants are physically ground together, sometimes with a catalyst, have proven effective for the synthesis of various oximes.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields. This technique has been successfully applied to the synthesis of various heterocyclic compounds and could be adapted for oxime production.

Use of Renewable Feedstocks and Catalysts: The exploration of natural acids as catalysts is an example of employing renewable resources. While the synthesis of the precursor, 3-(trifluoromethyl)benzaldehyde, often relies on petrochemical feedstocks, future research may focus on bio-based routes.

Scalability Considerations and Industrial Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges. Key considerations for scalability include cost-effectiveness, process safety, robustness, and the ability to consistently produce the compound to a high purity.

While specific industrial processes for this compound are proprietary, the synthesis of related trifluoromethylated compounds on a large scale provides insights into the potential methodologies. For instance, the industrial synthesis of trifluoromethylbenzaldehydes often involves high-pressure and high-temperature reactions, requiring specialized equipment. The choice of catalyst is also critical for ensuring high conversion rates and selectivity on a large scale.

A common laboratory synthesis involves reacting 3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride and sodium acetate in ethanol at a moderate temperature. chemicalbook.com A representative laboratory-scale synthesis is detailed in the table below.

| Reactant | Amount (g) | Molar Equivalent |

| 3-(Trifluoromethyl)benzaldehyde | 10.0 | 1.0 |

| Hydroxylamine Hydrochloride | 5.2 | 1.3 |

| Anhydrous Sodium Acetate | 9.4 | 2.0 |

| Ethanol | 100 mL | - |

| Reaction Conditions | Value | |

| Temperature | 45 °C | |

| Time | 1 hour | |

| Yield | Value | |

| This compound | 10.1 g (93.3%) | |

| Data from a representative laboratory synthesis. chemicalbook.com |

Scaling up this type of reaction would require careful consideration of heat transfer, mixing efficiency, and materials of construction for the reactor to handle potentially corrosive reagents. The work-up procedure, which involves filtration and solvent evaporation, would also need to be adapted for a large-scale process, possibly utilizing continuous processing technologies to improve efficiency and reduce manual handling.

The synthesis of the precursor, 3-(trifluoromethyl)benzaldehyde, from materials like o-xylene (B151617) involves multiple steps including chlorination and fluorination, which pose their own scalability challenges related to handling hazardous reagents and managing reaction exotherms.

Chemical Reactivity and Transformation Mechanisms of 3 Trifluoromethyl Benzaldoxime

Reactivity Profiles of the Oxime Functionality in 3-(Trifluoromethyl)benzaldoxime

The oxime group is amphoteric, meaning it can exhibit both nucleophilic and electrophilic characteristics. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic, while the sp²-hybridized carbon atom of the C=N bond is electrophilic. The potent electron-withdrawing nature of the meta-positioned -CF₃ group significantly influences this reactivity by decreasing the electron density of the aromatic ring and, through inductive effects, the oxime group itself. This generally enhances the electrophilicity of the oxime carbon and modulates the nucleophilicity of the nitrogen and oxygen atoms.

The nitrogen atom of the oxime is a primary site of nucleophilicity. It can react with various electrophiles, a process that is often facilitated by the compound's tautomerization to its more reactive nitrone form (R-CH=N⁺(H)-O⁻). researchgate.netnih.gov This tautomerism, though often representing a minor component at equilibrium, can be the key reactive species in nucleophilic additions. researchgate.netnih.gov The presence of an electron-donating group can stabilize the nitrone form, but the electron-withdrawing -CF₃ group in this compound would likely disfavor this, making the oxime form the predominant but still reactive nucleophile.

The nucleophilic character of the oxime nitrogen is fundamental to the synthesis of nitrones via N-alkylation. rsc.orgwikipedia.org For instance, the reaction of an oxime with an electrophile like an alkyl halide can lead to the formation of an N-substituted nitrone. This process involves the attack of the nitrogen lone pair on the electrophilic carbon of the alkylating agent. rsc.org

Table 1: Examples of Nucleophilic Reactivity of the Oxime Nitrogen

| Reaction Type | Reactant | Product Type | General Principle |

| N-Alkylation | Alkyl Halides | N-Alkyl Nitrone | The oxime nitrogen attacks the electrophilic alkyl halide, leading to an intermediate that forms the nitrone. rsc.orgrsc.org |

| Conjugate Addition | Electron-Deficient Olefins | N-Substituted Nitrone | The nitrogen atom can undergo a conjugate addition to activated alkenes, forming a nitrone intermediate. rsc.org |

The carbon atom of the C=N bond in this compound is an electrophilic center, susceptible to attack by nucleophiles. This electrophilicity is enhanced by the electron-withdrawing -CF₃ group and is significantly increased upon protonation or activation of the hydroxyl group, which converts it into a better leaving group (e.g., -OH₂⁺).

A quintessential reaction highlighting the electrophilic nature of the oxime carbon is the Beckmann rearrangement . Under strong acidic conditions (e.g., H₂SO₄, PCl₅), the oxime is converted into an amide. csbsju.eduwikipedia.org The mechanism involves protonation of the hydroxyl group, followed by a concerted migration of the group anti to the leaving group (in this case, the aryl ring) to the electron-deficient nitrogen, displacing water. wikipedia.orgorganic-chemistry.org The resulting nitrilium ion is then attacked by water to yield the final amide product, N-(m-trifluoromethylphenyl)formamide, after tautomerization.

Another key reaction is hydrolysis . Oximes can be hydrolyzed back to their parent aldehyde or ketone and hydroxylamine (B1172632). wikipedia.org This reaction involves the nucleophilic attack of water on the electrophilic oxime carbon, typically under acidic conditions which facilitate the process by protonating the oxime nitrogen.

Finally, under certain conditions, particularly when the group alpha to the oxime can stabilize a carbocation, a Beckmann fragmentation can compete with the rearrangement, leading to the formation of a nitrile. wikipedia.org For an aldoxime like this compound, this would yield 3-(trifluoromethyl)benzonitrile.

Derivatization Reactions of this compound

The hydroxyl group and the C=N bond of the oxime are key sites for derivatization, allowing for the synthesis of various related compounds such as ethers, esters, and nitrones.

The hydroxyl group of this compound can be readily alkylated or acylated to form oxime ethers and esters, respectively. These derivatives are a class of compounds with a wide range of documented biological activities. nih.gov

Oxime ethers are typically synthesized via a Williamson ether synthesis-type reaction. The oxime is treated with a base (e.g., KOH) to deprotonate the hydroxyl group, forming an oximate anion. This anion then acts as a nucleophile, attacking an alkyl halide (e.g., benzyl (B1604629) chloride) to yield the corresponding oxime ether. misuratau.edu.ly A patent describes a procedure where m-trifluoromethyl acetophenone (B1666503) oxime is treated with sodium hydride (NaH) and then reacted with a bromomethylphenyl derivative to form a complex oxime ether. google.com

Oxime esters can be prepared through the esterification of the oxime with carboxylic acids. A convenient and high-yield method involves using a coupling agent such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This approach avoids the need for harsh conditions or the use of acid chlorides and works for a broad range of both aliphatic and aromatic carboxylic acids. organic-chemistry.org

Table 2: Synthesis of Oxime Ethers and Esters

| Derivative | Reagents | Solvent | Key Features |

| Benzyl Oxime Ether | Benzyl chloride, KOH, KI | DMSO | Standard Williamson ether synthesis conditions adapted for oximes. misuratau.edu.ly |

| Oxime Ester | Carboxylic Acid, EDCI, DMAP | CH₂Cl₂ | Mild, high-yield esterification at room temperature, avoiding acid chlorides. organic-chemistry.org |

Nitrones are 1,3-dipoles that serve as valuable intermediates, particularly in cycloaddition reactions for synthesizing heterocyclic compounds. wikipedia.org They can be generated from oximes through several routes. One of the most common methods is the N-alkylation of the oxime. rsc.org The reaction with an alkylating agent, as mentioned in section 3.1.1, can produce a nitrone directly.

Alternatively, nitrones can be formed via the oxidation of N,N-disubstituted hydroxylamines. arkat-usa.org While the direct oxidation of an oxime to a nitrone is less common, the intermediate oxime can undergo cyclization with displacement of a halide to give an intermediate nitrone, which can then be trapped in situ. rsc.org For example, a haloaldehyde can condense with hydroxylamine to form an oxime, which then cyclizes to a cyclic nitrone. rsc.org A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines has been developed from trifluoromethyl aldoxime, proceeding through the in-situ generation of trifluoroacetonitrile (B1584977) oxide, a related 1,3-dipolar species. nih.gov

Transformations to Other Functional Groups

The oxime group in this compound can be transformed into other important functional groups, including amines, carboxylic acids, and nitriles, showcasing its versatility as a synthetic intermediate.

Reduction to Amines: Oximes can be readily reduced to primary amines. A variety of reducing agents can accomplish this transformation, including catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents like lithium aluminum hydride (LiAlH₄). mdpi.com This reaction converts this compound into 3-(trifluoromethyl)benzylamine, a useful building block in medicinal chemistry. sigmaaldrich.comscbt.com

Oxidation to Carboxylic Acids: The oxidation of aldoximes can yield the corresponding carboxylic acids. This transformation effectively cleaves the C=N bond. While specific reagents for the direct oxidation of this compound are not detailed in the provided search results, a general method involves oxidizing the parent aldehyde, 3-(trifluoromethyl)benzaldehyde (B1294959), with reagents like diphenyl diselenide and hydrogen peroxide to produce 3-(trifluoromethyl)benzoic acid in high yield. chemicalbook.com This indicates the stability of the trifluoromethylphenyl moiety to oxidative conditions.

Dehydration to Nitriles: Aldoximes can be dehydrated to form nitriles. This reaction is often achieved using a variety of dehydrating agents. As noted previously, the Beckmann fragmentation, which can be promoted under specific conditions, provides a pathway from an aldoxime to the corresponding nitrile, in this case, 3-(trifluoromethyl)benzonitrile. wikipedia.org

Table 3: Summary of Functional Group Transformations

| Starting Material | Transformation | Reagent Example(s) | Product |

| This compound | Reduction | H₂ / Pd-C, LiAlH₄ | 3-(Trifluoromethyl)benzylamine mdpi.comsigmaaldrich.com |

| 3-(Trifluoromethyl)benzaldehyde | Oxidation | PhSeSePh, H₂O₂ | 3-(Trifluoromethyl)benzoic acid chemicalbook.com |

| This compound | Dehydration / Fragmentation | Beckmann fragmentation conditions | 3-(Trifluoromethyl)benzonitrile wikipedia.org |

Conversion to 3-(Trifluoromethyl)benzonitrile

The transformation of this compound to 3-(Trifluoromethyl)benzonitrile is a dehydration reaction. This process involves the elimination of a water molecule from the oxime moiety.

The dehydration of aldoximes to nitriles can be accomplished using a variety of reagents. A common laboratory method involves heating the aldoxime with a dehydrating agent such as acetic anhydride. youtube.com The mechanism involves the acetylation of the oxime's hydroxyl group, which turns it into a better leaving group. Subsequent elimination of acetic acid leads to the formation of the nitrile.

Other reagents known to facilitate this transformation include thionyl chloride, phosphorus pentoxide, and various catalytic systems. The choice of reagent can influence the reaction conditions and yield of the resulting nitrile.

Table 1: Reagents for the Dehydration of Aldoximes to Nitriles

| Reagent | Typical Conditions | Reference |

| Acetic Anhydride | Heating | youtube.com |

| Thionyl Chloride | Often used with a base | General knowledge |

| Phosphorus Pentoxide | Strong dehydrating agent | General knowledge |

Conversion to 3-(Trifluoromethyl)benzamide

The conversion of an aldoxime to a primary amide is a less direct transformation than the dehydration to a nitrile. One of the primary pathways for this conversion is through the Beckmann rearrangement.

The Beckmann rearrangement of an aldoxime, such as this compound, can lead to the corresponding primary amide. nih.gov This rearrangement is typically catalyzed by acids, such as sulfuric acid or polyphosphoric acid. acs.org The mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group (in this case, the aryl group) to the nitrogen atom, with the simultaneous expulsion of water. The resulting nitrilium ion is then attacked by water, and after tautomerization, the primary amide is formed. lucp.net

It's important to note that for aldoximes, the Beckmann rearrangement can compete with fragmentation reactions, and careful selection of reaction conditions is crucial to favor amide formation. acs.org

Reductions to Amines

The reduction of this compound yields the corresponding primary amine, 3-(Trifluoromethyl)benzylamine. The oxime functional group, being a derivative of an imine, is susceptible to reduction by various reducing agents.

The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common strategy for preparing α-trifluoromethyl amines. nsf.gov Reagents such as boranes, silanes, and transition-metal-catalyzed hydrogenation are effective for this transformation. nsf.gov For instance, metallic calcium in ethanol (B145695) has been shown to be a mild and inexpensive protocol for reducing imines to amines. sigmaaldrich.com Another method involves the use of sodium borohydride (B1222165), which can selectively reduce the Schiff base linkage. sigmaaldrich.com

Table 2: Reagents for the Reduction of Oximes to Amines

| Reagent/Method | Description | Reference |

| Catalytic Hydrogenation | Use of H₂ gas with a metal catalyst (e.g., Pd, Pt, Ni). | General knowledge |

| Sodium Borohydride (NaBH₄) | A common and mild reducing agent. | sigmaaldrich.com |

| Lithium Aluminum Hydride (LiAlH₄) | A powerful reducing agent, capable of reducing oximes. | General knowledge |

| Metallic Calcium in Ethanol | A mild and inexpensive method for imine reduction. | sigmaaldrich.com |

Oxidations of the Oxime Moiety

The oxidation of the oxime moiety in this compound can lead to several different products depending on the oxidizing agent and reaction conditions.

One common oxidative transformation of benzaldoximes is their conversion to benzohydroximinoyl chlorides using N-chlorosuccinimide (NCS). acs.orgwikipedia.org These intermediates are useful precursors for the synthesis of nitrile oxides, which can undergo 1,3-dipolar cycloadditions. acs.org

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (DIB), can also be used to oxidize aldoximes. lucp.netacs.org Depending on the reaction conditions, these reagents can lead to the formation of nitrile oxides, N-acetoxy amides, or even the corresponding carboxylic acid. lucp.net The presence of an electron-withdrawing group like trifluoromethyl on the benzene (B151609) ring can favor the formation of the corresponding nitrile. nih.gov

Product studies have shown that aldoximes can react to give both the corresponding aldehyde and the nitrile under certain oxidative conditions. nih.gov The formation of the aldehyde proceeds through an iminoxyl radical intermediate. nih.gov

Rearrangement Reactions Involving this compound (e.g., Beckmann Rearrangement)

The most significant rearrangement reaction involving this compound is the Beckmann rearrangement. As mentioned in section 3.3.2.1, this acid-catalyzed reaction transforms the oxime into a primary amide. nih.govacs.org

The mechanism of the Beckmann rearrangement is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). lucp.netacs.org This is followed by a 1,2-shift of the group positioned anti to the leaving group, which in the case of an aldoxime is the aryl or alkyl substituent, to the nitrogen atom. This concerted migration and departure of the leaving group forms a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the amide. lucp.net

The Beckmann rearrangement is a widely utilized reaction in organic synthesis for the preparation of amides and lactams from ketoximes and cyclic oximes, respectively. acs.orgacs.org For aldoximes, while it can lead to primary amides, competing fragmentation reactions can sometimes be a challenge to control. acs.org

Table 3: Key Rearrangement Reaction of this compound

| Reaction | Reagents/Catalysts | Product | Reference |

| Beckmann Rearrangement | Strong acids (e.g., H₂SO₄, PPA), Tosyl chloride, Thionyl chloride | 3-(Trifluoromethyl)benzamide | nih.govacs.org |

Spectroscopic and Advanced Structural Characterization of 3 Trifluoromethyl Benzaldoxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of 3-(Trifluoromethyl)benzaldoxime, offering insights into the proton and carbon environments, the integrity of the trifluoromethyl group, and the connectivity between atoms.

The ¹H NMR spectrum provides a map of the proton environments within the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons, the oxime proton (CH=N), and the hydroxyl proton (N-OH).

The aromatic region typically displays complex multiplets between δ 7.5 and 8.0 ppm. The electron-withdrawing nature of the trifluoromethyl group influences the chemical shifts of the protons on the benzene (B151609) ring. The proton at the C2 position often appears as a singlet or a narrowly split multiplet, while the protons at C4, C5, and C6 show characteristic ortho, meta, and para couplings. The azomethine proton (-CH=NOH) gives a characteristic singlet, typically observed around δ 8.15 ppm. The hydroxyl proton of the oxime group is a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Signal Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (H2, H4, H5, H6) | 7.5 - 8.0 | Multiplet (m) |

| Azomethine H (CH=N) | ~8.15 | Singlet (s) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum for this compound will show distinct signals for the aromatic carbons, the trifluoromethyl carbon, and the imine carbon.

The carbon of the trifluoromethyl group (CF₃) appears as a quartet due to coupling with the three fluorine atoms (¹J-CF), typically in the range of δ 120-125 ppm. beilstein-journals.org The aromatic carbon to which the CF₃ group is attached (C3) is also split into a quartet by the fluorine atoms (²J-CF). beilstein-journals.org The imine carbon (C=N) is expected to resonate around δ 148-150 ppm. The remaining aromatic carbons will appear in the typical region of δ 120-140 ppm.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| C=N | ~149 | Singlet |

| C-CF₃ (C3) | ~131 | Quartet (q) |

| CF₃ | ~124 | Quartet (q) |

¹⁹F NMR is a highly sensitive technique specifically used to analyze fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. nih.gov The chemical shift for a CF₃ group on a benzene ring is typically observed around -62 to -63 ppm relative to a standard like CFCl₃. rsc.org The presence of a clean singlet confirms the structural integrity of the -CF₃ group.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals and confirming the molecular structure by revealing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. youtube.com For this compound, COSY would be used to establish the connectivity of the protons in the aromatic ring, helping to assign the H4, H5, and H6 signals based on their coupling patterns.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. epfl.ch It would definitively link each aromatic proton signal to its corresponding carbon signal and confirm the assignment of the azomethine proton to the imine carbon.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would confirm the successful conversion of the aldehyde group from the starting material into an oxime.

Key expected absorption bands include:

A broad band in the region of 3100-3500 cm⁻¹ corresponding to the O-H stretching vibration of the oxime group.

Aromatic C-H stretching vibrations typically appearing just above 3000 cm⁻¹.

A characteristic C=N stretching vibration for the imine group, expected around 1640-1690 cm⁻¹.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Very strong and characteristic C-F stretching vibrations from the trifluoromethyl group, typically found in the 1100-1350 cm⁻¹ range. nih.gov

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (oxime) | 3100 - 3500 | Broad, Medium |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C=N (imine) | 1640 - 1690 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₈H₆F₃NO, giving it a molecular weight of 189.13 g/mol . indofinechemical.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 189. The fragmentation pattern of oximes can be complex, but common fragmentation pathways include the loss of small neutral molecules or radicals. libretexts.org Plausible fragmentation for this compound could include:

Loss of a hydroxyl radical (·OH) to give a fragment at m/z = 172.

Loss of water (H₂O) to give a fragment at m/z = 171.

Cleavage of the N-O bond.

Fragmentation of the trifluoromethyl-substituted phenyl ring.

Analysis of these fragments helps to piece together and confirm the proposed structure.

While general information regarding the synthesis and basic properties of this compound and related compounds can be found, detailed research findings and data tables for its specific spectroscopic and advanced structural characterization, as requested, could not be located.

Therefore, the generation of an article focusing solely on the HRMS, X-ray crystallography, and UV-Vis spectroscopy of this compound with the stipulated detailed data is not possible at this time.

Computational and Theoretical Studies on 3 Trifluoromethyl Benzaldoxime

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are a cornerstone in the theoretical investigation of 3-(Trifluoromethyl)benzaldoxime, offering a detailed picture of its electronic architecture.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311+G(d,p), are instrumental in optimizing the molecular geometry and understanding its electronic properties. mdpi.com These studies can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule.

Theoretical investigations on similar compounds have successfully utilized DFT to analyze their molecular geometry and electronic behavior. mdpi.comnih.gov For instance, in studies of other organic molecules, DFT has been used to calculate frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity and kinetic stability. nih.gov The energy gap between the HOMO and LUMO is a significant parameter that helps in predicting the chemical reactivity of the molecule.

A hypothetical representation of optimized geometrical parameters for this compound, based on typical DFT calculations, is presented below.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | ~1.39 | - | - |

| C-N | ~1.28 | - | - |

| N-O | ~1.41 | - | - |

| C-CF3 | ~1.49 | - | - |

| C-C-N | - | ~120 | - |

| C-N-O | - | ~110 | - |

| Aromatic Ring - C=NOH | - | - | Variable (E/Z isomerism) |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and reactive sites of a molecule. The MEP map provides a visual representation of the electrostatic potential on the electron density surface. In the case of this compound, the MEP analysis would reveal regions of negative potential, typically associated with electronegative atoms like nitrogen, oxygen, and the fluorine atoms of the trifluoromethyl group, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential, usually around hydrogen atoms, would indicate sites for nucleophilic attack.

Studies on related molecules have shown that MEP analysis is effective in identifying the electrostatic potential distribution, which is crucial for predicting intermolecular interactions. mdpi.comresearchgate.net For this compound, the nitrogen and oxygen atoms of the oxime group and the fluorine atoms would be expected to be electron-rich regions, while the hydrogen atoms of the aromatic ring and the oxime group would be electron-poor.

Conformational Analysis and Isomerism of this compound (E/Z isomers)

The oxime group in this compound allows for the existence of E (entgegen) and Z (zusammen) isomers, which arise from the restricted rotation around the C=N double bond. Computational methods are essential for analyzing the relative stabilities of these isomers. By calculating the total energy of each isomer using methods like DFT, it is possible to determine the more stable conformation.

Conformational analysis of similar molecules containing a trifluoromethyl group on a benzene (B151609) ring has been performed using a combination of experimental techniques and theoretical calculations. rsc.org For this compound, the relative stability of the E and Z isomers would depend on steric and electronic factors. The bulky trifluoromethyl group at the meta position would influence the orientation of the hydroxyl group of the oxime. It is anticipated that the E isomer, where the hydroxyl group is oriented away from the trifluoromethyl group, might be sterically more favorable.

| Isomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| E-3-(Trifluoromethyl)benzaldoxime | 0 (most stable) | ~2.5 |

| Z-3-(Trifluoromethyl)benzaldoxime | > 0 | ~3.0 |

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical calculations can provide valuable insights into its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Theoretical IR spectra can be simulated by calculating the vibrational frequencies of the molecule. epstem.net These calculated frequencies can then be compared with experimental data to aid in the assignment of vibrational modes. Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, which provides a good correlation with experimental spectra. epstem.net Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions responsible for the UV-Vis absorption spectrum. nih.gov

Reaction Pathway Modeling and Transition State Analysis of its Chemical Transformations

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, for example, the reaction of 3-(trifluoromethyl)benzaldehyde (B1294959) with hydroxylamine (B1172632), or its subsequent chemical transformations. chemicalbook.com By mapping the potential energy surface (PES) of a reaction, it is possible to identify the transition states and intermediates, and thus elucidate the reaction mechanism.

For instance, the synthesis of oximes from aldehydes and hydroxylamine can proceed through different pathways, and computational analysis can help determine the most likely route by calculating the activation energies of the transition states. researchgate.net This type of analysis provides a deeper understanding of the reaction kinetics and selectivity.

Solvation Effects on the Stability and Reactivity of this compound

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the stability and reactivity of this compound. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.

Applications of 3 Trifluoromethyl Benzaldoxime in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

3-(Trifluoromethyl)benzaldoxime serves as a key building block in the synthesis of elaborate organic structures, primarily through its transformation into other reactive species. A notable application is its use in generating trifluoroacetonitrile (B1584977) oxide. This intermediate readily undergoes 1,3-dipolar cycloaddition reactions with various olefins and alkynes. d-nb.infonih.gov

The resulting 3-trifluoromethyl-2-isoxazolines and isoxazoles are stable heterocyclic compounds that can be further manipulated. beilstein-journals.orgnih.gov For instance, the isoxazoline (B3343090) ring can be cleaved under reductive conditions to yield trifluoromethylated γ-amino alcohols. d-nb.infobeilstein-journals.org These amino alcohols are complex, functionalized molecules that are valuable synthons for creating more intricate chemical entities, demonstrating the role of the parent oxime as a crucial launchpad for molecular complexity. d-nb.infobeilstein-journals.org

Precursor for the Synthesis of Heterocyclic Compounds

The utility of this compound as a precursor is particularly evident in the synthesis of trifluoromethyl-containing heterocyclic compounds. researchgate.netrsc.org The in situ generation of trifluoroacetonitrile oxide from the oxime, often using an oxidant like diacetoxyiodobenzene (B1259982) (DIB), provides a direct route to five-membered heterocycles. beilstein-journals.orgnih.gov

The reaction with alkenes (olefins) leads to 3-trifluoromethyl-2-isoxazolines, while reaction with alkynes produces 3-trifluoromethylisoxazoles. d-nb.info This method is efficient and proceeds under mild conditions, allowing for the synthesis of a variety of substituted heterocyclic products with complete regioselectivity. nih.govbeilstein-journals.org

| Reactant (Olefin/Alkyne) | Product | Product Type |

|---|---|---|

| Styrene | 5-phenyl-3-(trifluoromethyl)-4,5-dihydroisoxazole | Isoxazoline |

| Allylamine (NH-Cbz protected) | 5-((Cbz-amino)methyl)-3-(trifluoromethyl)-4,5-dihydroisoxazole | Isoxazoline |

| Allylamine (NH-Boc protected) | 5-((Boc-amino)methyl)-3-(trifluoromethyl)-4,5-dihydroisoxazole | Isoxazoline |

| para-Bromostyrene | 5-(4-bromophenyl)-3-(trifluoromethyl)-4,5-dihydroisoxazole | Isoxazoline |

| Phenylacetylene | 5-phenyl-3-(trifluoromethyl)isoxazole | Isoxazole (B147169) |

Applications in Carbon-Carbon and Carbon-Nitrogen Bond-Forming Reactions

The synthesis of heterocyclic rings from this compound inherently involves key bond-forming reactions. The 1,3-dipolar cycloaddition of the derived trifluoroacetonitrile oxide with an alkene or alkyne is a powerful method for concurrently forming a carbon-carbon and a carbon-oxygen bond in a single, regioselective step. d-nb.infonih.gov

Furthermore, the subsequent transformation of the resulting isoxazoline ring provides a pathway to C-N bond formation. The reductive ring opening of 3-trifluoromethyl-2-isoxazolines using reagents such as sodium borohydride (B1222165) (NaBH₄) and nickel(II) chloride (NiCl₂) cleaves the N-O bond and reduces the nitrogen atom, ultimately forming a γ-amino alcohol. d-nb.infobeilstein-journals.org This two-step process, starting from the oxime, effectively facilitates the construction of both C-C and C-N bonds, which is fundamental in the assembly of organic molecules. mdpi.comrsc.org

| Reaction Type | Starting Materials | Key Bonds Formed | Product Class |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Trifluoroacetonitrile oxide (from oxime) + Alkene | C-C, C-O | 3-Trifluoromethyl-2-isoxazoline |

| Reductive Ring Opening | 3-Trifluoromethyl-2-isoxazoline | C-N (from N-O cleavage and reduction) | Trifluoromethylated γ-amino alcohol |

Contribution to the Synthesis of Diverse Fluoroaromatic Compounds

Beyond its use as a structural precursor, derivatives of this compound are pivotal in creating diverse fluoroaromatic compounds through the transfer of fluorine-containing functional groups. Specifically, (E)-O-trifluoromethyl-benzaldoximes have been developed as shelf-stable and effective trifluoromethoxylation reagents. researchgate.net

These reagents can be activated by a base to generate a trifluoromethoxide anion (CF₃O⁻) in situ. researchgate.net This species can then participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides, to introduce the trifluoromethoxy (-OCF₃) group. researchgate.net The -OCF₃ group is highly sought after in medicinal and agricultural chemistry due to its unique electronic properties, metabolic stability, and high lipophilicity. researchgate.netbeilstein-journals.org The development of benzaldoxime-based reagents provides a practical and scalable method for synthesizing a wide array of trifluoromethyl ether compounds, expanding the toolbox for creating novel fluoroaromatics. researchgate.netresearchgate.net

Strategic Applications of 3 Trifluoromethyl Benzaldoxime in Applied Chemical Fields

Intermediate in Pharmaceutical and Medicinal Chemistry Research

3-(Trifluoromethyl)benzaldoxime serves as a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and medicinal chemistry sectors. The presence of the trifluoromethyl (-CF3) group is of particular significance, as it can enhance the pharmacological properties of a compound, such as metabolic stability and bioavailability, by altering its lipophilicity and electronic characteristics.

Synthesis of Key Intermediates for Active Pharmaceutical Ingredients (APIs)

This compound and its derivatives are instrumental in creating more complex intermediates on the path to synthesizing active pharmaceutical ingredients. The oxime functional group provides a reactive handle for various chemical transformations, while the 3-(trifluoromethyl)phenyl moiety is a common feature in many biologically active compounds.

A closely related compound, 1-[3-(trifluoromethyl)phenyl]ethanone oxime, is a documented key intermediate in the synthesis of various pharmaceuticals. google.com For instance, processes have been patented for its high-purity synthesis, highlighting its industrial importance. google.com The synthesis often involves the oximation of the corresponding ketone, 3-trifluoromethyl acetophenone (B1666503), which can be prepared from starting materials like halo-benzotrifluoride. google.com

The conversion of benzaldoximes to other functional groups is a key strategy. For example, the reduction of an oxime can yield an amine, a fundamental group in many APIs. The table below outlines a general synthetic pathway for such transformations.

| Starting Material | Reagent(s) | Product | Significance |

| 3-Trifluoromethyl Acetophenone | Hydroxylamine (B1172632) Salt | 1-[3-(trifluoromethyl)phenyl]ethanone oxime | Key pharmaceutical and agrochemical intermediate google.com |

| This compound | Reducing Agent (e.g., LiAlH₄) | 3-(Trifluoromethyl)benzylamine | Precursor for various bioactive molecules |

| This compound | Oxidizing Agent (e.g., KMnO₄) | 3-(Trifluoromethyl)benzoic acid | Building block for pharmaceutical synthesis |

Development of Novel Scaffolds with Potential Biological Activity (as a synthetic building block)

The molecular framework of this compound makes it an excellent building block for generating novel molecular scaffolds, which form the core structures of new drug candidates. nih.gov The oxime group is a precursor to nitrile oxides, which can readily undergo [3+2] cycloaddition reactions with alkynes or alkenes to form five-membered heterocyclic rings like isoxazoles and isoxazolines, respectively.

Trifluoromethyl-substituted isoxazoles are recognized as a prevalent and important scaffold in biomedical research and drug discovery programs. beilstein-journals.orgolemiss.edu The synthesis of these scaffolds can be achieved under mild conditions, sometimes in aqueous media, which is environmentally advantageous. beilstein-journals.orgolemiss.edu For example, the reaction of a hydroximoyl chloride (derived from the oxime) with a β-ketoester can yield a highly substituted isoxazole (B147169). beilstein-journals.org These isoxazole rings are present in a number of compounds with demonstrated biological activity, including anticancer agents. organic-chemistry.org

Furthermore, research has demonstrated the one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime, which can then be converted to valuable trifluoromethylated γ-amino alcohols. beilstein-journals.org The development of new triazole-based trifluoromethyl scaffolds has also been explored, starting from trifluoromethyl-containing propargylamines, which can be derived from related imines. nih.gov These heterocyclic systems are of great interest due to their wide range of biological activities. nih.gov

The table below summarizes the utility of this compound as a building block for novel scaffolds.

| Scaffold Type | Synthetic Route from Oxime | Potential Biological Significance |

| Isoxazoles | [3+2] Cycloaddition of derived nitrile oxide with alkynes | Anticancer, anti-inflammatory, antibiotic activities beilstein-journals.orgorganic-chemistry.org |

| Isoxazolines | [3+2] Cycloaddition of derived nitrile oxide with alkenes | Precursors to γ-amino alcohols, CNS agents beilstein-journals.org |

| 1,2,3-Triazoles | Multi-step synthesis via derived intermediates | Widespread use in medicinal chemistry, antiviral, antifungal nih.gov |

Intermediate in Agrochemical Development

The strategic incorporation of trifluoromethyl groups is a well-established practice in modern agrochemical design to enhance the efficacy and stability of active ingredients. This compound and structurally similar compounds serve as important intermediates in this field.

Synthesis of Pesticide and Herbicide Active Ingredients

While direct synthesis of a commercial pesticide from this compound is not widely documented in readily available literature, the closely related intermediate, 1-[3-(trifluoromethyl)phenyl]ethanone oxime, is explicitly identified as a key intermediate in the preparation of the agrochemical trifluoxystrobin. google.com Trifluoxystrobin is a broad-spectrum strobilurin fungicide used to control fungal diseases in a variety of crops. The patented synthesis routes for this oxime underscore its commercial relevance in the agrochemical industry. google.com

The general utility of trifluoromethyl-containing benzaldehydes and their oximes as precursors for pesticides is also noted in the literature. google.com For example, o-trifluoromethyl benzaldehyde (B42025) is cited as an important intermediate for synthesizing new medicines and agricultural chemicals. google.com

Contribution to Novel Agrochemical Scaffolds (as a synthetic building block)

The chemical reactivity of this compound allows it to be a building block for various heterocyclic scaffolds that are of interest in agrochemical research. The synthesis of novel 1,3,4-oxadiazole (B1194373) thioether compounds containing a trifluoromethylpyrazoyl moiety has been reported, with some derivatives showing fungicidal and herbicidal activities. nih.gov Although not directly starting from this compound, these syntheses illustrate the importance of the trifluoromethylphenyl group in constructing new agrochemical scaffolds.

Oxime derivatives, in general, have been investigated for their role in protecting plant crops. Patents exist for oxime ethers that act as safeners, protecting crops from the phytotoxic effects of certain herbicides like chloroacetanilides. google.com This suggests a potential, though unexplored, application for derivatives of this compound as components in advanced agrochemical formulations.

Potential Applications in Materials Science and Polymer Chemistry

The incorporation of fluorine atoms into organic molecules is known to impart unique properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. mdpi.com Consequently, fluorinated compounds are of significant interest in materials science and polymer chemistry. nih.gov

While specific studies detailing the use of this compound as a monomer or precursor for materials science applications are not prominent in the reviewed literature, its structural features suggest potential utility. The trifluoromethyl group could enhance the stability and performance of polymers or other materials. google.commdpi.com For instance, fluorinated benzimidazole (B57391) derivatives have been applied in the design of organic light-emitting devices (OLEDs), and fluorinated sulfoximines have shown relevance as super-acidifiers and super-acceptors. mdpi.comnih.gov

The reactive oxime group could potentially be used for cross-linking polymer chains or for surface modification of materials. However, the exploration of this compound in these areas appears to be a field with room for future research.

Conclusion and Future Research Perspectives on 3 Trifluoromethyl Benzaldoxime

Summary of Key Research Achievements and Current State of Knowledge

3-(Trifluoromethyl)benzaldoxime, an aromatic oxime derivative, is primarily recognized as a valuable synthetic intermediate. innospk.com The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, significantly influences the molecule's reactivity and biological properties. researchgate.net

Synthesis and Properties: The most common synthesis method involves the condensation reaction of 3-(trifluoromethyl)benzaldehyde (B1294959) with hydroxylamine (B1172632) hydrochloride, often using a base like sodium acetate (B1210297) in an alcohol solvent. chemicalbook.com This method is efficient, offering high yields under mild conditions. chemicalbook.com The fundamental properties of the compound are well-documented.

Interactive Table: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 368-83-2 | indofinechemical.combldpharm.com |

| Molecular Formula | C8H6F3NO | indofinechemical.com |

| Molecular Weight | 189.13 g/mol | indofinechemical.com |

| IUPAC Name | 3-(trifluoromethyl)benzaldehyde oxime | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | Typically ≥97% | indofinechemical.comsigmaaldrich.com |

Reactivity and Applications: Research has established that this compound can undergo various chemical transformations. These include oxidation to form 3-(trifluoromethyl)benzoic acid and reduction to yield 3-(trifluoromethyl)benzylamine. Its primary achievement lies in its role as a precursor for more complex, biologically active molecules. The trifluoromethyl group is known to enhance pharmacological characteristics such as metabolic stability, bioavailability, and binding affinity to biological targets. Preliminary studies have indicated that derivatives of this compound may possess antimicrobial and anticancer properties, with some evidence suggesting it can induce apoptosis in cancer cells.

Interactive Table: Synthesis of this compound

| Reactants | Catalyst/Solvent | Conditions | Yield | Source |

|---|---|---|---|---|

| 3-(Trifluoromethyl)benzaldehyde, Hydroxylamine hydrochloride | Sodium acetate / Ethanol (B145695) | 45°C, 1 hour | 93.3% | chemicalbook.com |

Emerging Trends in the Synthesis and Reactivity of Fluorinated Oximes

The broader field of fluorinated oximes is experiencing significant innovation, moving beyond traditional synthetic routes. These trends are pivotal for unlocking the full potential of compounds like this compound.

Photocatalysis and Transition Metal Catalysis: A major trend is the use of photocatalysis and transition metals to facilitate the fragmentation of the oxime's N-O bond. researchgate.netnsf.gov This process generates highly versatile iminyl radicals, which are key intermediates for synthesizing a wide range of nitrogen-containing heterocycles, amines, and amino alcohols. researchgate.netnsf.gov Methodologies using copper, nickel, and cerium catalysts have been developed to achieve these transformations under mild conditions. nsf.gov

Transition-Metal-Free Synthesis: Complementing metal-catalyzed methods, there is a growing interest in transition-metal-free reactions. For instance, an ammonium (B1175870) iodide-based system has been developed for the reductive cleavage of the oxime N-O bond, enabling a modular and highly selective synthesis of fluorinated pyridines. nih.gov

Flow Chemistry: The adoption of flow chemistry techniques in the pharmaceutical industry presents a new frontier for synthesizing fluorinated compounds. nih.gov Automated flow platforms can offer better control over reaction parameters, improve safety for handling hazardous reagents, and facilitate rapid optimization and scale-up of synthetic routes. nih.gov

Novel Fluorinated Motifs: Research is expanding to include a wider variety of fluorine-containing groups beyond the common -CF3. wiley.com The synthesis and application of motifs like -OCF3, -SCF3, and -SF5 are gaining traction, driven by their unique electronic properties and high lipophilicity which are desirable in drug design. wiley.comresearchgate.net

Challenges and Opportunities in the Utilization of this compound

Despite its promise, the utilization of this compound is not without its challenges and corresponding opportunities.

Challenges:

Synthetic Complexity: While the synthesis of the parent oxime is straightforward, the preparation of more complex fluorinated molecules can be challenging, sometimes requiring harsh conditions or toxic reagents. researchgate.net

Understanding Reaction Kinetics: A methodological gap exists in fully understanding the hydrolysis kinetics of the oxime group, particularly in acidic environments. Accurate predictive models are needed to ensure stability and control during synthesis and application.

Structural Monotony: The broader field of organofluorine chemistry has been criticized for a certain structural monotony, with a limited number of fluorinated aromatic and heterocyclic cores being repeatedly used. researchgate.net A key challenge is to develop efficient access to novel molecules with "emergent" fluorinated groups. researchgate.net

Opportunities:

Pharmaceutical Development: The primary opportunity lies in its use as a scaffold for new therapeutic agents. The trifluoromethyl group can significantly improve the pharmacokinetic profiles of drug candidates. Its potential as a precursor for anticancer and antimicrobial agents warrants further investigation.

Agrochemical Synthesis: Like in pharmaceuticals, the introduction of fluorine is highly valued in agrochemicals for enhancing efficacy and stability. innospk.comresearchgate.net this compound serves as a key building block in this sector.

Enzyme Inhibition: The strong electron-withdrawing nature of the -CF3 group can enhance a molecule's binding affinity to enzymes. This opens opportunities for designing targeted enzyme inhibitors for various diseases.

Reactivators for Acetylcholinesterase: Research on other fluorinated oximes has shown their potential as reactivators for acetylcholinesterase inhibited by organophosphorus agents, suggesting a potential, albeit unexplored, avenue for this compound. nih.gov

Prospective Avenues for Interdisciplinary Research and Advanced Applications

The future of this compound and related fluorinated oximes will likely be shaped by interdisciplinary collaboration and the pursuit of advanced applications.

Chemistry and Life Sciences Collaboration: The preliminary findings on the biological activity of its derivatives necessitate close collaboration between synthetic chemists and researchers in pharmacology, toxicology, and molecular biology. Such partnerships are essential to explore the mechanisms of action, identify specific cellular targets, and advance promising compounds through the drug discovery pipeline.

Materials Science Integration: The reactivity of oximes, particularly their ability to form dynamic polymers and participate in cycloadditions, opens up applications in materials science. researchgate.netnsf.gov Research could focus on creating novel fluorinated polymers with enhanced thermal stability, chemical resistance, or specific optical properties. The integration of oxime functionalities into materials can lead to the development of dynamic or "smart" materials. nsf.gov

Advanced Catalysis: Oximes are not only substrates but can also be integral to the development of new catalysts. nsf.gov Future work could explore the use of this compound or its derivatives as ligands in transition metal catalysis or as components in organocatalysis, leveraging the electronic properties of the trifluoromethyl group to tune catalytic activity and selectivity.

Computational Chemistry: Advanced computational modeling can help overcome existing challenges. Quantum mechanical calculations can predict reaction pathways, elucidate mechanisms of iminyl radical formation, and model the binding interactions of derivative compounds with biological targets, thereby accelerating the design and discovery process.

常见问题

Basic Questions

Q. What are the common synthetic routes for preparing 3-(Trifluoromethyl)benzaldoxime, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via condensation of 3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride (NHOH·HCl) in a polar solvent (e.g., ethanol/water mixture) under reflux. Excess NHOH·HCl (1.5–2.0 equivalents) is recommended to drive the reaction to completion . Purification involves extraction with ethyl acetate and recrystallization. Yield optimization requires pH control (7–8) and monitoring reaction time (4–6 hours) to avoid side products like nitriles.

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : and NMR confirm oxime formation (C=N-OH peak at ~8–10 ppm) and trifluoromethyl group integrity.

- Mass Spectrometry (EI-MS) : Molecular ion peaks ([M]) and fragmentation patterns validate purity and structural integrity .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities (e.g., unreacted aldehyde) using a C18 column and acetonitrile/water gradient .

Q. How should researchers handle this compound safely in the lab?

- Methodology : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential release of volatile trifluoromethyl byproducts. Waste should be neutralized with dilute NaOH before disposal in halogenated waste containers .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of benzaldoxime in nucleophilic addition or cyclization reactions?

- Mechanistic Insight : The electron-withdrawing -CF group enhances the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attack. For example, in cycloadditions with dienophiles, the -CF group stabilizes transition states via inductive effects, leading to regioselective formation of heterocycles (e.g., pyrazoles or triazoles) . Kinetic studies using DFT calculations can further elucidate substituent effects on reaction barriers.

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound-derived ligands?

- Data Analysis : Discrepancies in catalytic activity (e.g., enantioselectivity in asymmetric catalysis) may arise from ligand-metal coordination modes or solvent polarity. Systematic screening of metal precursors (e.g., Pd, Cu) and solvents (e.g., DMF vs. THF) is recommended. X-ray crystallography of metal-ligand complexes can clarify coordination geometries .

Q. How can structural modifications of this compound enhance its bioactivity in enzyme inhibition studies?

- Structure-Activity Relationship (SAR) : Introduce electron-donating groups (e.g., -OCH) at the para position to modulate electronic effects on the oxime moiety. For example, derivatives with extended conjugation (e.g., aryl substituents) show improved binding to cytochrome P450 enzymes. Docking simulations and IC assays validate proposed modifications .

Q. What are the limitations of current computational models in predicting the stability of this compound under varying pH conditions?

- Methodological Gap : Most models underestimate the hydrolysis kinetics of the oxime group in acidic media. Experimental validation via accelerated stability studies (pH 1–13, 40–60°C) combined with LC-MS monitoring is critical. Adjust QSPR models by incorporating Hammett substituent constants for -CF to improve accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。